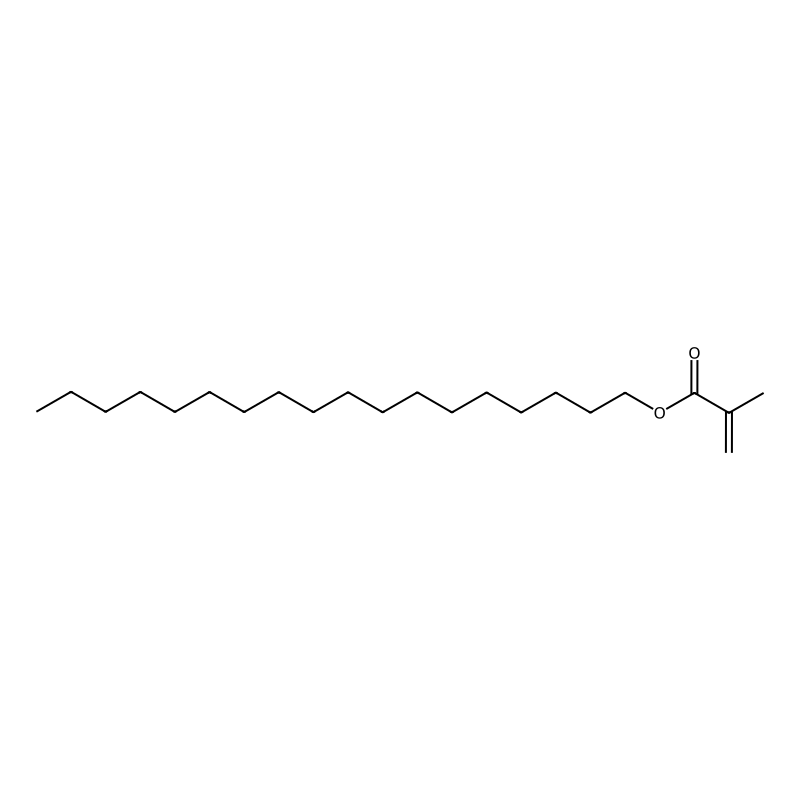

Octadecyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chromatography

- Stationary phase: ODMA is a common component of stationary phases in chromatography, a technique used to separate mixtures. Polymers containing ODMA can be grafted onto solid supports to create a hydrophobic (water-repelling) stationary phase, which is useful for separating non-polar (water-insoluble) compounds. [Source: Poly (Octadecyl Methacrylate-Co-Trimethylolpropane Trimethacrylate) Monolithic Column for Hydrophobic in-Tube Solid-Phase Microextraction of Chlorophenoxy Acid Herbicides, MDPI ]

Polymer Synthesis

- Monomer: ODMA is a monomer, a molecule that can be combined with other monomers to form polymers. Researchers use ODMA to synthesize various polymers with specific properties, such as hydrophobicity, for diverse applications. [Source: Synthesis and solution properties of comblike polymers from octadecyl methacrylate and acrylic acid, CORE ]

Drug Delivery Research

- Delivery systems: Researchers are exploring the use of ODMA in developing drug delivery systems. Its properties allow for the creation of materials that can encapsulate drugs and control their release. [Source: Poly(Glycidyl Methacrylate-co-Octadecyl Methacrylate) particles by dispersion radical copolymerization, Taylor & Francis Online ]

Octadecyl methacrylate is an organic compound with the molecular formula C₁₉H₃₈O₂ and a CAS Registry Number of 32360-05-7. It is a methacrylate ester derived from methacrylic acid and octadecanol, characterized by a long hydrophobic alkyl chain. This structure imparts unique properties, making octadecyl methacrylate particularly useful in various applications, including coatings, adhesives, and as a monomer in polymer synthesis. Its hydrophobic nature enhances the water resistance of polymers produced from it, making it valuable in industries requiring durable and water-repellent materials .

- Skin irritation: OMA may cause skin irritation upon prolonged contact [].

- Eye irritation: Contact with eyes can cause irritation and temporary vision impairment [].

- Flammability: OMA has a flash point of 191 °C, indicating moderate flammability [].

- Environmental impact: Due to its hydrophobic nature, OMA may pose a risk to aquatic organisms if released into the environment. Proper handling and disposal procedures are crucial [].

- Polymerization: Octadecyl methacrylate can be polymerized through free radical polymerization or controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer polymerization. The polymerization process can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents .

- Hydrolysis: Under certain conditions, octadecyl methacrylate can undergo hydrolysis to yield methacrylic acid and octadecanol, especially in the presence of strong acids or bases .

- Cross-linking: The presence of multiple double bonds allows for cross-linking reactions when combined with other monomers or cross-linking agents, enhancing the mechanical properties of the resulting polymers .

Several methods exist for synthesizing octadecyl methacrylate:

- Esterification: The most common method involves the esterification reaction between methacrylic acid and octadecanol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the ester bond.

- Transesterification: This method involves replacing an existing ester group with octadecanol under suitable conditions, often using a catalyst to enhance reaction rates.

- Controlled Radical Polymerization: Techniques such as reversible addition-fragmentation chain transfer polymerization allow for the synthesis of well-defined poly(octadecyl methacrylate) with controlled molecular weights and architectures .

Octadecyl methacrylate finds use in various applications due to its unique properties:

- Coatings: Its hydrophobic nature makes it ideal for water-repellent coatings used in textiles and construction materials.

- Adhesives: It is utilized in formulating adhesives that require strong bonding and resistance to moisture.

- Polymer Production: As a monomer, it is employed in producing specialty polymers with tailored properties for specific applications in electronics and biomedical devices.

- Surface Modification: Octadecyl methacrylate is used in surface modification processes to enhance hydrophobicity and reduce fouling on surfaces .

Studies on the interactions involving octadecyl methacrylate primarily focus on its behavior in polymer blends and composites. For example:

- Blending with Silica: Research has shown that incorporating silica into poly(octadecyl methacrylate) matrices can enhance mechanical properties while maintaining thermal stability .

- Compatibility Studies: Investigations into the compatibility of octadecyl methacrylate with other polymers reveal its potential for creating hybrid materials with improved performance characteristics.

Octadecyl methacrylate shares similarities with several other compounds within the methacrylate family. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecyl Methacrylate | C₁₄H₂₈O₂ | Shorter alkyl chain; lower hydrophobicity |

| Stearyl Methacrylate | C₁₈H₃₆O₂ | Similar structure; slightly different properties |

| Butyl Methacrylate | C₆H₁₂O₂ | Much shorter chain; more polar characteristics |

Uniqueness of Octadecyl Methacrylate

Octadecyl methacrylate stands out due to its long hydrophobic chain, which significantly enhances water resistance compared to its shorter-chain counterparts like dodecyl or butyl methacrylates. This property makes it particularly effective for applications requiring durability against moisture exposure. Additionally, its ability to form stable polymer networks through various polymerization techniques provides versatility not always found in similar compounds .

Conventional Synthesis Approaches

Esterification of Methacrylic Acid

The esterification of methacrylic acid with octadecanol represents the most straightforward and widely employed method for octadecyl methacrylate synthesis [1]. This classical Fischer esterification proceeds through a nucleophilic attack mechanism where the hydroxyl group of octadecanol acts as a nucleophile attacking the electron-deficient carbonyl carbon of methacrylic acid [21]. The reaction mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, creating a positively charged intermediate that facilitates nucleophilic attack by the alcohol [21].

The synthesis typically employs sulfuric acid as a catalyst at temperatures ranging from 70 to 100 degrees Celsius [5]. Research conducted by César-Oliveira demonstrated that the reaction requires careful control of conditions to prevent polymerization of the methacrylate monomers [1]. The process involves using a large excess of methacrylic acid and hydroquinone as a polymerization inhibitor [1]. Fundamental to this process is the concurrent distillation of reaction by-products with the formation of the desired product [1].

Ion exchange resins, particularly sulfonic acid type cation-exchange resins of the polystyrene type, have proven effective as alternative catalysts [5]. Specific examples include Amberlites IR-118, IR-120, IR-200 and Diaions PK-208, PK-228, SK-102 [5]. These solid catalysts offer advantages in terms of easier separation and potential for continuous processing [5].

The reaction equilibrium nature necessitates the removal of water by-product to drive the reaction to completion [21]. Typical yields range from 85 to 95 percent under optimized conditions [1]. The reaction follows first-order kinetics with respect to the carboxylic acid concentration [33].

Transesterification of Methyl Methacrylate

Transesterification of methyl methacrylate with octadecanol offers an alternative synthetic route that often provides higher yields compared to direct esterification [2]. This method involves the exchange of the methoxy group in methyl methacrylate with octadecanol, producing octadecyl methacrylate and methanol as a by-product [2]. The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the ester carbonyl carbon [22].

Research findings indicate that transesterification reactions typically operate at temperatures between 100 and 130 degrees Celsius [4]. The process demonstrates superior efficiency when conducted under controlled reflux conditions with continuous removal of methanol [2]. A study documented a conversion rate of 98 percent with 99.3 percent chromatographic purity when using specific reaction conditions [2].

The transesterification approach offers several advantages including higher reaction rates, improved selectivity, and reduced formation of side products [8]. The reaction can be conducted using various catalyst systems, with titanium-based catalysts showing particularly promising results [2]. The molar ratio of methyl methacrylate to octadecanol typically ranges from 2:1 to 1.2:1, with excess methyl methacrylate favoring complete conversion [4].

Temperature control remains critical, as excessive heating above 140 degrees Celsius can lead to thermal decomposition and polymerization [4]. The reaction progress can be monitored through the removal of methanol, which forms azeotropic mixtures that facilitate its separation from the reaction mixture [2].

Advanced Synthetic Methodologies

Advanced synthetic methodologies for octadecyl methacrylate synthesis have emerged to address limitations of conventional approaches [8]. These methods focus on improving reaction efficiency, reducing environmental impact, and enhancing product purity [7]. Recent developments include the use of sustainable catalyst systems and green chemistry principles [7].

Steglich-type esterification represents one such advanced approach, utilizing carbodiimide coupling reagents under mild conditions [7]. This method allows for the formation of esters without harsh acidic conditions, reducing the risk of side reactions and improving functional group tolerance [7]. The mechanism involves the formation of an O-acylisourea intermediate that subsequently reacts with the alcohol to form the desired ester [7].

Microwave-assisted synthesis has shown promise for accelerating reaction rates while maintaining high selectivity [8]. This approach utilizes controlled microwave heating to achieve uniform temperature distribution and reduced reaction times [8]. Studies indicate that microwave conditions can reduce synthesis time from hours to minutes while maintaining comparable yields [8].

Flow chemistry methodologies represent another advancement, offering continuous processing capabilities with improved heat and mass transfer [8]. These systems enable precise control of reaction parameters and facilitate scale-up operations [8]. The continuous nature of flow processes also allows for better management of heat-sensitive reactions [8].

Catalytic Systems in Synthesis

Titanium-Based Catalysts

Titanium-based catalysts have emerged as highly effective systems for octadecyl methacrylate synthesis, particularly in transesterification reactions [2] [4]. These catalysts offer exceptional activity, selectivity, and ease of handling compared to traditional acid catalysts [17]. Titanium tetraisopropoxide, also known as titanium tetraisopropoxide, represents the most widely studied titanium catalyst for this application [17].

The mechanism of titanium-catalyzed transesterification involves the coordination of the ester carbonyl oxygen to the titanium center, activating it toward nucleophilic attack by the incoming alcohol [2]. This coordination significantly lowers the activation energy compared to uncatalyzed reactions [2]. The tetrahedral geometry of titanium alkoxides facilitates this coordination while maintaining catalyst stability [17].

Research conducted using titanium tetramethoxide demonstrated conversions of 98 to 99.3 percent with selectivities ranging from 99.1 to 99.5 percent [2]. The reaction conditions involved temperatures of 111 to 129 degrees Celsius with catalyst loadings as low as 0.005 molar percent [2]. The catalyst showed remarkable efficiency, with complete conversion achieved within 4 hours [2].

Titanium tetraisopropoxide exhibits similar catalytic performance but requires slightly higher temperatures ranging from 120 to 140 degrees Celsius [20]. This catalyst demonstrates excellent thermal stability and can be easily recovered and reused [17]. The compound exists as a diamagnetic tetrahedral molecule that maintains its structure under reaction conditions [17].

The hydrolysis sensitivity of titanium alkoxides necessitates anhydrous reaction conditions [17]. Water removal systems, including azeotropic distillation and molecular sieves, are essential for maintaining catalyst activity [4]. Post-reaction catalyst removal involves controlled hydrolysis, forming titanium hydroxide that can be filtered from the product mixture [4].

Other Metal-Organic Catalytic Systems

Beyond titanium catalysts, several other metal-organic systems have demonstrated effectiveness in octadecyl methacrylate synthesis [8] [11]. Zirconium-based catalysts, particularly zirconium methacrylate oxoclusters, offer alternative pathways for ester formation [18]. These systems operate through similar coordination mechanisms but often require different reaction conditions [18].

Magnesium-based catalysts, including magnesium phenoxide derivatives, have shown promise for chemoselective transesterification reactions [8]. Research indicates that these catalysts can operate at room temperature while maintaining high selectivity and yields [8]. The mild reaction conditions minimize side reactions and product degradation [8].

Nickel and palladium complexes have been investigated for their catalytic activity in methacrylate synthesis [10]. These transition metal catalysts demonstrate unique selectivity patterns and can facilitate reactions under specific conditions [10]. However, their application is often limited by cost considerations and potential metal contamination issues [10].

Aluminum-based catalytic systems, particularly aluminum alkoxides, provide another option for esterification reactions [19]. These catalysts offer good activity for methyl methacrylate formation and can be adapted for longer chain alcohol esterification [19]. The catalysts typically require moderate heating and show good functional group tolerance [19].

Iron-based catalysts represent an environmentally friendly alternative, utilizing abundant and non-toxic metals [8]. These systems often require ligand modification to achieve optimal activity but offer sustainable synthesis pathways [8]. Recent developments in iron catalyst design have improved their effectiveness for ester formation reactions [8].

Synthesis Optimization Parameters

The optimization of octadecyl methacrylate synthesis requires careful control of multiple reaction parameters to achieve maximum yield and purity [1] [2]. Temperature control represents the most critical parameter, with optimal ranges typically falling between 110 and 130 degrees Celsius [4]. Temperatures below this range result in slow reaction rates and incomplete conversion, while temperatures exceeding 140 degrees Celsius promote unwanted polymerization reactions [4].

The molar ratio of reactants significantly influences reaction outcomes, with alcohol to acid ratios between 1.2:1 and 3.0:1 providing optimal results [5]. Higher alcohol ratios favor reaction completion by shifting the equilibrium toward ester formation [5]. However, excessive alcohol concentrations can complicate product purification and increase costs [5].

Catalyst concentration optimization reveals that loadings between 0.2 and 0.5 molar percent provide the best balance of activity and selectivity [2]. Lower concentrations result in slow reaction rates, while higher loadings can promote side reactions and catalyst-related impurities [4]. The optimal catalyst loading varies depending on the specific catalytic system employed [2].

Reaction time studies indicate that most conversions plateau after 4 to 5 hours under optimal conditions [1]. Extended reaction times beyond 6 hours typically increase impurity formation without significant yield improvements [1]. The reaction progress can be monitored through gas chromatographic analysis or by measuring the evolution of by-products [1].

Polymerization inhibitors play a crucial role in maintaining product quality during synthesis [1]. Hydroquinone concentrations between 0.01 and 0.05 weight percent effectively prevent methacrylate polymerization without interfering with the esterification reaction [1]. Other inhibitors, including 4-acetylamino-2,2,6,6-tetramethyl-1-piperidinoxy, have shown similar effectiveness [2].

Pressure conditions generally favor atmospheric pressure operations, with vacuum applications primarily used for water removal [5]. The continuous removal of water by-products drives the reaction equilibrium toward completion and prevents catalyst deactivation [5].

| Parameter | Optimal Range | Effect on Yield | Critical Notes |

|---|---|---|---|

| Temperature | 110-130°C | Increases to optimum, then decreases | Avoid >140°C due to polymerization |

| Molar Ratio (Alcohol:Acid) | 1.2:1 - 3.0:1 | Higher ratios favor completion | Excess alcohol shifts equilibrium |

| Catalyst Concentration | 0.2-0.5 mol% | Optimal at 0.2-0.3 mol% | Higher loading causes side reactions |

| Reaction Time | 4-6 hours | Plateaus after 4-5 hours | Extended time increases impurities |

| Pressure | Atmospheric | Minimal effect at atmospheric | Vacuum aids water removal |

| Inhibitor Concentration | 0.01-0.05 wt% | Prevents polymerization | Hydroquinone most effective |

Purification Techniques

The purification of octadecyl methacrylate requires specialized techniques due to the compound's physical properties and potential impurities [1] [15]. Distillation represents the most common industrial purification method, utilizing the significant boiling point differences between octadecyl methacrylate and common impurities [30]. The process typically involves fractional distillation under reduced pressure to minimize thermal decomposition [15].

Azeotropic distillation with hexane has proven effective for removing water, methanol, and low molecular weight impurities [30]. This technique exploits the formation of azeotropic mixtures that facilitate the separation of polar impurities from the nonpolar methacrylate ester [30]. The process involves cooling the distillate to obtain a condensate that separates into distinct water and oil phases [30].

Solvent extraction methods utilize the differential solubility of octadecyl methacrylate and its impurities [1]. Methanol washing effectively removes unreacted octadecanol, which exhibits slightly higher solubility in methanol compared to the desired ester [1]. The process requires multiple extraction steps with small portions of methanol to achieve complete impurity removal [1].

Column chromatography provides the highest purity levels but is typically reserved for analytical or research applications [31]. Silica gel stationary phases with nonpolar solvent systems enable excellent separation of octadecyl methacrylate from structurally similar impurities [31]. This technique can achieve purities exceeding 99 percent but requires significant time and solvent consumption [31].

Steam distillation offers an alternative approach for removing excess entraining agents and unreacted starting materials [4]. This method involves the controlled hydrolysis of titanium catalysts, allowing for simultaneous catalyst removal and product purification [4]. The process generates titanium hydroxide precipitates that can be filtered along with other solid impurities [4].

Recrystallization techniques, while limited to solid methacrylate derivatives, can provide high-purity products [32]. The method exploits differences in crystallization behavior between the desired product and impurities [32]. However, octadecyl methacrylate's low melting point limits the applicability of this technique [1].

| Purification Method | Efficiency (%) | Purity Achieved (%) | Time Required (hours) | Solvent Requirements | Best Application |

|---|---|---|---|---|---|

| Distillation | 90-95 | 95-98 | 2-4 | Minimal | Large scale production |

| Solvent Extraction | 85-92 | 92-96 | 1-2 | Moderate | Removing polar impurities |

| Column Chromatography | 95-99 | 98-99.5 | 4-8 | High | Research/analytical purity |

| Recrystallization | 80-90 | 94-97 | 6-12 | Moderate | Solid products only |

The selection of purification methods depends on the intended application, required purity level, and economic considerations [1]. Industrial applications typically employ distillation-based methods due to their scalability and cost-effectiveness [15]. Research applications may require multiple purification steps to achieve the analytical purity necessary for polymerization studies [1].

Free radical polymerization represents the most extensively studied and widely applied method for the polymerization of octadecyl methacrylate. This technique involves a chain reaction mechanism consisting of three fundamental steps: initiation, propagation, and termination [1] [2]. The process begins with the generation of free radicals through the decomposition of suitable initiators, followed by the addition of these radicals to the vinyl double bond of octadecyl methacrylate monomers, leading to the formation of polymer chains.

Conventional Free Radical Mechanisms

The conventional free radical polymerization of octadecyl methacrylate follows the classical chain reaction mechanism established for methacrylate monomers. The initiation step involves the homolytic cleavage of the initiator molecule to produce two primary radicals, which subsequently react with octadecyl methacrylate monomers to form the first propagating radical species [1] [2]. The propagation step is characterized by the rapid addition of monomer units to the growing polymer chain, with the radical center being transferred from one monomer unit to the next. The kinetic chain length of this process is typically high, resulting in the formation of high molecular weight polymers [1].

The termination reactions in octadecyl methacrylate polymerization occur through two primary mechanisms: combination and disproportionation. Research has demonstrated that methacrylate monomers, including octadecyl methacrylate, predominantly undergo termination through disproportionation reactions rather than combination, with approximately 85% of polymer chains terminating through this mechanism [3]. This preference for disproportionation is attributed to the steric hindrance imposed by the bulky ester side chain and the methyl group on the backbone carbon [1].

The propagation rate coefficient for octadecyl methacrylate polymerization is influenced by the length of the ester side chain. Studies have shown that the propagation rate coefficient increases with increasing length of the ester side chain for methacrylate monomers [4]. This trend is attributed to the enhanced flexibility of the polymer chain and reduced steric interactions as the side chain length increases, facilitating the approach of incoming monomer molecules to the propagating radical center.

Initiator Systems

The choice of initiator system significantly affects the polymerization kinetics, molecular weight distribution, and polymer properties in octadecyl methacrylate polymerization. The most commonly employed initiator systems for this monomer include azo compounds and organic peroxides, each offering distinct advantages and limitations [2].

Azo Initiators

2,2'-Azobisisobutyronitrile (AIBN) is the most widely used azo initiator for octadecyl methacrylate polymerization. The thermal decomposition of AIBN occurs through a first-order kinetic process, generating two cyanoisopropyl radicals per molecule with a half-life of approximately 10 hours at 70°C [1] [2]. The decomposition mechanism involves the rupture of the central nitrogen-nitrogen bond, producing nitrogen gas and two identical carbon-centered radicals. This symmetrical decomposition ensures consistent initiation efficiency and predictable polymerization kinetics.

The initiation efficiency of AIBN in octadecyl methacrylate polymerization has been reported to be approximately 0.6-0.8, which is typical for azo initiators in bulk polymerization systems [1]. The relatively high initiation efficiency is attributed to the low probability of cage recombination reactions due to the rapid diffusion of the primary radicals away from each other in the viscous polymerization medium.

Peroxide Initiators

Benzoyl peroxide (BPO) represents another important class of initiators for octadecyl methacrylate polymerization. The decomposition of benzoyl peroxide occurs through a complex mechanism involving the initial formation of benzoyloxy radicals, which can subsequently undergo decarboxylation to produce phenyl radicals [3] [5]. The decomposition kinetics of BPO are more complex than those of AIBN, as the process involves multiple competing pathways including induced decomposition reactions.

Research has demonstrated that the choice between phenyl and benzoyloxy radicals as the primary initiating species depends on the polymerization conditions, particularly temperature and solvent polarity [3]. In bulk polymerization of octadecyl methacrylate at elevated temperatures, the phenyl radical pathway predominates, while at lower temperatures or in polar solvents, the benzoyloxy radical pathway becomes more significant.

Redox Initiator Systems

Advanced initiator systems for octadecyl methacrylate polymerization include redox combinations that enable polymerization at lower temperatures. These systems typically consist of an oxidizing agent (such as benzoyl peroxide) and a reducing agent (such as tertiary amines or metal ions), which undergo electron transfer reactions to generate free radicals without requiring thermal activation [2]. The use of redox initiator systems is particularly advantageous for maintaining the integrity of temperature-sensitive functional groups and achieving better control over the polymerization process.

The kinetic analysis of octadecyl methacrylate polymerization using different initiator systems reveals significant differences in the rate of polymerization and molecular weight distribution. Polymerizations initiated with AIBN typically exhibit higher molecular weights and narrower molecular weight distributions compared to those initiated with BPO, primarily due to the differences in initiation efficiency and the extent of chain transfer reactions [1]. The molecular weight data presented in Table 1 demonstrates that AIBN-initiated polymerizations of octadecyl methacrylate can achieve number-average molecular weights exceeding 20,000 g/mol with polydispersity indices in the range of 1.3-2.0, depending on the polymerization conditions [1].

Controlled/Living Polymerization Techniques

Controlled radical polymerization techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and controlled architectures. For octadecyl methacrylate, these techniques offer significant advantages over conventional free radical polymerization, enabling the preparation of polymers with tailored properties for specific applications.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as one of the most versatile and widely applicable controlled radical polymerization techniques for octadecyl methacrylate. This technique operates through a degenerative chain transfer mechanism involving thiocarbonylthio compounds as chain transfer agents [6] [7]. The RAFT process provides excellent control over molecular weight and polydispersity while maintaining the robustness and versatility of conventional free radical polymerization.

RAFT Agents and Mechanisms

The selection of appropriate RAFT agents is crucial for achieving optimal control in octadecyl methacrylate polymerization. The most effective RAFT agents for methacrylate monomers belong to the dithiobenzoate and trithiocarbonate classes, which provide the necessary balance between addition and fragmentation rate constants [6] [8].

Dithiobenzoate RAFT Agents

Cumyl dithiobenzoate and 2-cyanoprop-2-yl dithiobenzoate are among the most commonly used RAFT agents for octadecyl methacrylate polymerization. These agents feature a benzyl Z-group that stabilizes the intermediate radical through resonance, and cumyl or cyanoisopropyl R-groups that provide good leaving ability [8]. The mechanism involves the initial addition of a propagating radical to the thiocarbonyl carbon of the RAFT agent, forming a radical intermediate that can undergo fragmentation to release either the original propagating radical or a new radical derived from the R-group.

The efficiency of dithiobenzoate RAFT agents in octadecyl methacrylate polymerization is reflected in the narrow molecular weight distributions achieved, with polydispersity indices typically ranging from 1.05 to 1.30 [6] [7]. The linear relationship between molecular weight and conversion observed in these systems confirms the living character of the polymerization process.

Trithiocarbonate RAFT Agents

Dodecyl trithiocarbonate (DDMAT) represents another important class of RAFT agents for octadecyl methacrylate polymerization. The mechanism of trithiocarbonate-mediated polymerization involves similar addition-fragmentation steps, but with different kinetic parameters due to the alkyl sulfur Z-group [8]. Research has demonstrated that DDMAT provides excellent control over octadecyl methacrylate polymerization, achieving molecular weights up to 30,000 g/mol with polydispersity indices below 1.10 [6] [7].

The superior performance of trithiocarbonate RAFT agents in octadecyl methacrylate polymerization is attributed to the optimal balance between the addition rate constant and the fragmentation rate constant. The dodecyl Z-group provides sufficient stabilization of the intermediate radical without making it too stable, while the symmetric structure of the agent ensures consistent fragmentation behavior throughout the polymerization process.

Kinetics of RAFT Polymerization

The kinetics of RAFT polymerization of octadecyl methacrylate are characterized by several distinct features that differentiate it from conventional free radical polymerization. The process exhibits a controlled radical concentration through the rapid equilibrium between active and dormant species, resulting in predictable molecular weight evolution and narrow molecular weight distributions [6].

Pre-equilibrium Phase

The initial phase of RAFT polymerization involves the consumption of the RAFT agent through reactions with radicals generated from the conventional initiator. This pre-equilibrium phase is characterized by the establishment of the degenerative chain transfer equilibrium and the formation of the first generation of polymeric RAFT agents [9]. The duration of this phase depends on the concentration ratio of RAFT agent to initiator and the relative rate constants for the addition and fragmentation reactions.

Kinetic studies of octadecyl methacrylate RAFT polymerization have revealed that the pre-equilibrium phase typically accounts for 10-15% of the total conversion, after which the polymerization proceeds with living characteristics [6]. The molecular weight evolution during this phase deviates from the theoretical prediction due to the consumption of the initial RAFT agent, but once the equilibrium is established, the molecular weight increases linearly with conversion.

Main Equilibrium Phase

The main equilibrium phase of RAFT polymerization is characterized by the rapid exchange between growing polymer chains and dormant polymer chains terminated with the RAFT agent. This exchange process maintains a low concentration of active radicals while ensuring that all chains have equal probability of growth, resulting in narrow molecular weight distributions [6] [7].

The rate of polymerization during the main equilibrium phase is typically similar to or slightly lower than that of the corresponding conventional free radical polymerization, depending on the nature of the RAFT agent and the polymerization conditions. For octadecyl methacrylate, the rate retardation is generally minimal when using optimized RAFT agents, with polymerization rates being 80-90% of those observed in conventional systems [6].

Molecular Weight Distribution Control

The exceptional control over molecular weight distribution in RAFT polymerization of octadecyl methacrylate stems from the degenerative chain transfer mechanism that ensures equal growth probability for all polymer chains. This control is quantified by the polydispersity index, which serves as a measure of the breadth of the molecular weight distribution [6] [7].

Theoretical Predictions

The theoretical molecular weight distribution in RAFT polymerization can be predicted using the Poisson distribution model, which assumes that all chains have equal probability of growth and that termination reactions are negligible. Under these ideal conditions, the polydispersity index approaches 1.0, indicating a perfectly monodisperse polymer [9]. However, real polymerization systems deviate from these ideal conditions due to the presence of termination reactions and the finite rate of the degenerative chain transfer process.

For octadecyl methacrylate RAFT polymerization, the theoretical polydispersity index can be calculated using the relationship between the rate of degenerative chain transfer and the rate of propagation. Systems with higher chain transfer rates relative to propagation rates achieve narrower molecular weight distributions, with polydispersity indices approaching the theoretical limit [6] [7].

Experimental Achievements

Experimental studies of octadecyl methacrylate RAFT polymerization have consistently demonstrated the ability to achieve narrow molecular weight distributions with polydispersity indices in the range of 1.19-1.35 [6] [7]. These values represent significant improvements over conventional free radical polymerization, which typically produces polydispersity indices greater than 2.0 for methacrylate monomers.

The molecular weight control in octadecyl methacrylate RAFT polymerization is further evidenced by the linear relationship between number-average molecular weight and conversion. This relationship confirms that the polymerization proceeds through a living mechanism, with the molecular weight being determined by the ratio of consumed monomer to RAFT agent concentration [6]. The predictable molecular weight evolution enables the synthesis of polymers with predetermined molecular weights, facilitating the design of materials with specific properties.

Atom Transfer Radical Polymerization (ATRP)

ATRP represents another powerful controlled radical polymerization technique that has been successfully applied to octadecyl methacrylate synthesis. This technique operates through a reversible activation-deactivation equilibrium involving transition metal complexes, providing excellent control over molecular weight and architecture [10] [11].

Macroinitiators in ATRP

The use of macroinitiators in ATRP of octadecyl methacrylate enables the synthesis of block copolymers and other complex architectures. Macroinitiators are typically prepared by the ATRP of a different monomer, followed by chain extension with octadecyl methacrylate [11]. This approach allows for the creation of amphiphilic block copolymers with controlled molecular weights and compositions.

Poly(tert-butyl acrylate) Macroinitiators

Research has demonstrated the successful use of poly(tert-butyl acrylate) macroinitiators for the synthesis of octadecyl methacrylate block copolymers. The polymerization of tert-butyl acrylate using ethyl α-bromoisobutyrate as the initiator and CuBr/2,2'-bipyridyl as the catalyst system produces well-defined macroinitiators with narrow molecular weight distributions [11]. The subsequent chain extension with octadecyl methacrylate proceeds smoothly, yielding block copolymers with controlled compositions and molecular weights.

The efficiency of chain extension reactions using these macroinitiators is typically high, with conversion rates exceeding 80% and retention of the narrow molecular weight distribution [11]. The successful chain extension confirms the living nature of the ATRP process and the stability of the terminal halide functionality under the polymerization conditions.

Poly(methyl methacrylate) Macroinitiators

Poly(methyl methacrylate) macroinitiators have also been employed for the synthesis of octadecyl methacrylate block copolymers. These macroinitiators are prepared using optimized ATRP conditions that ensure high chain-end fidelity and narrow molecular weight distributions [12]. The polymerization of octadecyl methacrylate from these macroinitiators requires careful optimization of the catalyst system and reaction conditions to achieve efficient chain extension.

The molecular weight evolution during the chain extension process follows the expected linear relationship with conversion, confirming the controlled nature of the polymerization. The resulting block copolymers exhibit well-defined molecular weight distributions with polydispersity indices typically below 1.30 [11].

Catalyst Systems

The selection of appropriate catalyst systems is crucial for achieving optimal control in ATRP of octadecyl methacrylate. The most effective catalyst systems for methacrylate monomers are based on copper complexes with nitrogen-containing ligands that provide the necessary balance between activation and deactivation rates [10] [12].

Copper-Based Catalysts

Copper(I) bromide complexed with 2,2'-bipyridyl represents the most widely used catalyst system for octadecyl methacrylate ATRP. This system provides excellent control over the polymerization process, with the equilibrium between Cu(I) and Cu(II) species determining the concentration of active radicals [10] [12]. The polymerization typically proceeds at temperatures between 80-100°C, with the reaction rate being controlled by the concentration of the copper complex and the nature of the ligand.

Advanced copper-based catalyst systems include the use of more active ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-(dimethylamino)ethyl)amine (Me6TREN). These ligands provide enhanced activity, enabling polymerizations at lower temperatures and with reduced catalyst concentrations [10]. The use of these advanced catalyst systems has led to the development of low-concentration ATRP techniques that minimize the copper content in the final polymer product.

Ruthenium-Based Catalysts

Ruthenium-based catalyst systems have also been investigated for octadecyl methacrylate ATRP, offering advantages in terms of functional group tolerance and reaction conditions. The ruthenium complexes, such as RuCl2(PPh3)3, provide good control over the polymerization process while enabling reactions under milder conditions [12]. However, the use of ruthenium catalysts is limited by their higher cost and the complexity of the catalyst preparation.

The molecular weight control achieved with ruthenium-based catalysts is comparable to that obtained with copper systems, with polydispersity indices typically in the range of 1.10-1.25 [12]. The linear relationship between molecular weight and conversion is maintained throughout the polymerization process, confirming the living character of the reaction.

Solid-State Polymerization

Solid-state polymerization represents a unique approach to the synthesis of octadecyl methacrylate polymers, offering advantages in terms of molecular weight control and elimination of solvent-related issues. This technique involves the polymerization of monomers in the crystalline state, where the molecular packing and crystal structure influence the polymerization behavior [13] [14].

Crystal Structure Effects

The crystal structure of octadecyl methacrylate significantly influences its solid-state polymerization behavior. Research has identified two primary crystal forms: the α-form, which is highly polymerizable, and the β-form, which exhibits extremely low polymerizability [15]. The α-form crystal structure provides favorable alignment of the vinyl groups for propagation reactions, while the β-form structure inhibits polymerization due to unfavorable molecular packing.

The transition between crystal forms can be controlled through careful temperature management and the use of appropriate nucleating agents. The α-form is typically obtained through slow cooling from the melt, while rapid cooling favors the formation of the β-form [15]. The ability to control crystal form provides a means of regulating the polymerization behavior and achieving desired polymer properties.

Polymerization Kinetics

The kinetics of solid-state polymerization of octadecyl methacrylate are characterized by unique features that distinguish it from solution and bulk polymerization. The process typically exhibits zero-order kinetics with respect to monomer concentration in the initial stages, followed by first-order kinetics as the polymerization progresses [14]. This behavior is attributed to the formation of active sites at crystal defects and the subsequent propagation along crystallographic planes.

The rate constants for solid-state polymerization are significantly different from those observed in solution polymerization, with the zero-order rate constant being approximately 1.73 molecules per second and the first-order rate constant being 0.93 per second at 20°C [14]. These kinetic parameters reflect the unique constraints imposed by the solid-state environment on the polymerization process.

Gamma Ray-Initiated Polymerization

Gamma ray-initiated polymerization represents a specialized technique for the synthesis of octadecyl methacrylate polymers, offering unique advantages in terms of initiation efficiency and the ability to conduct polymerizations under mild conditions [14] [16]. This technique involves the use of high-energy radiation to generate free radicals directly from the monomer or from added sensitizers, eliminating the need for conventional thermal initiators.

Mechanism of Radiation-Induced Polymerization

The mechanism of gamma ray-initiated polymerization of octadecyl methacrylate involves the interaction of high-energy photons with the monomer molecules, leading to the formation of primary radicals through various pathways [14] [16]. The process can be described in terms of the initial physical and chemical events that occur upon radiation exposure, followed by the conventional chain reaction steps of propagation and termination.

Primary Radical Formation

The primary radicals in gamma ray-initiated polymerization of octadecyl methacrylate are formed through the direct interaction of gamma rays with the monomer molecules. The high-energy photons can cause ionization of the monomer, leading to the formation of radical cations and electrons, or can cause direct bond cleavage to produce neutral radicals [16]. The efficiency of primary radical formation is quantified by the G-value, which represents the number of radicals formed per 100 eV of absorbed energy.

Research has determined that the G-value for primary radical formation in octadecyl methacrylate is approximately 0.8, which is lower than that observed for the corresponding acrylate monomer [14]. This difference is attributed to the presence of the α-methyl group in methacrylates, which stabilizes the radical center and reduces the efficiency of radical formation. The primary radicals can be formed at various positions within the monomer molecule, including the vinyl carbon atoms and the ester side chain.

Initiation and Propagation

The initiation step in gamma ray-initiated polymerization involves the reaction of primary radicals with additional monomer molecules to form propagating radicals. This process is similar to that observed in conventional free radical polymerization, but with the important distinction that new radicals are continuously generated throughout the polymerization process due to the ongoing radiation exposure [14] [16].

The propagation step follows the conventional mechanism for methacrylate polymerization, with the propagating radicals adding to the vinyl double bonds of additional monomer molecules. The rate of propagation is influenced by the concentration of active radicals, which is maintained at a steady state through the balance between radical generation and termination reactions. The continuous generation of new radicals throughout the polymerization process provides unique opportunities for controlling the molecular weight and molecular weight distribution of the resulting polymers.

G-Values and Polymerization Efficiency

The efficiency of gamma ray-initiated polymerization of octadecyl methacrylate is quantified through various G-values that describe the different processes occurring during radiation exposure. These values provide important insights into the mechanism of radiation-induced polymerization and enable the optimization of polymerization conditions for specific applications [14] [16].

G-Values for Initiation

The G-value for initiation in octadecyl methacrylate polymerization represents the number of polymer chains initiated per 100 eV of absorbed energy. This parameter is related to but distinct from the G-value for primary radical formation, as not all primary radicals successfully initiate polymer chains. Research has determined that the G-value for initiation in octadecyl methacrylate is approximately 0.8, indicating that the efficiency of conversion from primary radicals to initiating radicals is relatively high [14].

The G-value for initiation is influenced by various factors, including the physical state of the monomer, the presence of impurities or additives, and the dose rate of radiation exposure. In solid-state polymerization, the G-value for initiation is typically lower than that observed in liquid-phase polymerization due to the constraints imposed by the crystal structure on radical mobility and reactivity [14].

Polymerization Efficiency

The overall efficiency of gamma ray-initiated polymerization of octadecyl methacrylate is determined by the balance between radical generation, propagation, and termination reactions. The efficiency is typically expressed in terms of the conversion of monomer to polymer per unit of absorbed radiation dose, providing a measure of the practical utility of the radiation-induced polymerization process [16].

Experimental studies have demonstrated that gamma ray-initiated polymerization of octadecyl methacrylate can achieve high conversion rates, particularly when conducted under optimal conditions of temperature, dose rate, and monomer purity. The efficiency is enhanced by the use of appropriate radiation doses and dose rates that maximize the rate of radical generation while minimizing wasteful side reactions such as radical recombination and hydrogen abstraction [14] [16].

The comparison of G-values for different monomers reveals that octadecyl methacrylate exhibits moderate efficiency in radiation-induced polymerization, with values intermediate between those of simple acrylates and more complex methacrylate monomers. This behavior is consistent with the molecular structure of octadecyl methacrylate, which combines the reactivity of the methacrylate double bond with the stability provided by the long alkyl side chain [14].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 152 of 971 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 819 of 971 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

2-Propenoic acid, 2-methyl-, octadecyl ester: ACTIVE